1-(4-chlorobenzyl)-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the hydrazide: The pyrazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation with the aldehyde: Finally, the hydrazide is condensed with 4-(pentyloxy)benzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Agriculture: Studied for its potential use as a pesticide or herbicide.
Materials Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 1-(4-Chlorobenzyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- 1-(4-Chlorobenzyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the presence of the pentyloxy group, which may impart distinct physicochemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C23H25ClN4O2 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-(4-pentoxyphenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H25ClN4O2/c1-2-3-4-15-30-21-11-7-18(8-12-21)16-25-26-23(29)22-13-14-28(27-22)17-19-5-9-20(24)10-6-19/h5-14,16H,2-4,15,17H2,1H3,(H,26,29)/b25-16+ |
InChI Key |
GGGQBXJZYQCFSK-PCLIKHOPSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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